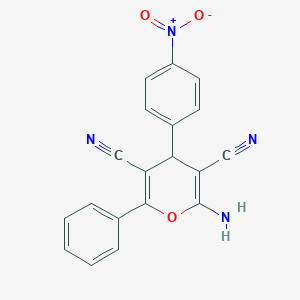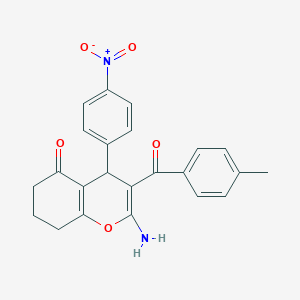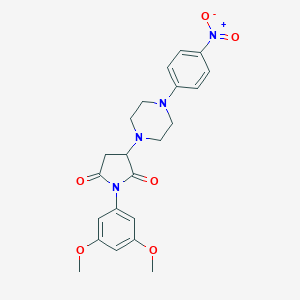![molecular formula C30H27NO7 B304086 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and is a selective inhibitor of nuclear factor kappa-B (NF-κB) essential modulator (NEMO) binding to the inhibitor of kappa-B kinase (IKK) complex.
Mecanismo De Acción
IMD-0354 selectively inhibits the binding of NEMO to the IKK complex, which is essential for the activation of NF-κB. The IKK complex is responsible for the phosphorylation and degradation of the inhibitor of kappa-B (IκB), which leads to the release of NF-κB and its translocation to the nucleus, where it regulates the expression of various genes. By inhibiting the binding of NEMO to the IKK complex, IMD-0354 prevents the activation of NF-κB and its downstream signaling pathways.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have several biochemical and physiological effects. In cancer cells, IMD-0354 inhibits cell growth and induces apoptosis by suppressing the activation of NF-κB. Inflammatory responses are also suppressed by IMD-0354 through inhibition of the NF-κB pathway. In autoimmune disorders, IMD-0354 has been shown to reduce the severity of the disease by suppressing the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of IMD-0354 is its selectivity for NEMO binding to the IKK complex, which makes it a potent and specific inhibitor of NF-κB activation. However, one of the limitations of IMD-0354 is its low solubility in water, which can make it challenging to use in some experiments. Additionally, IMD-0354 has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
IMD-0354 has shown great promise in preclinical studies for various diseases, and future research is needed to evaluate its potential clinical applications. One future direction is to explore the use of IMD-0354 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another future direction is to develop more potent and selective inhibitors of NF-κB activation that can overcome the limitations of IMD-0354, such as its low solubility and short half-life.
Conclusion:
In conclusion, IMD-0354 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. IMD-0354 selectively inhibits the binding of NEMO to the IKK complex, which is essential for the activation of NF-κB, and has several biochemical and physiological effects. While IMD-0354 has some limitations, it has shown great promise in preclinical studies, and future research is needed to evaluate its potential clinical applications and develop more potent and selective inhibitors of NF-κB activation.
Métodos De Síntesis
The synthesis of IMD-0354 involves a multi-step process that includes the reaction of 4-methylacetophenone with methyl magnesium bromide to form 1-methyl-2-(4-methylphenyl)ethanol. This intermediate is then reacted with phosgene and triethylamine to form the corresponding acid chloride, which is then reacted with 4-(isobutoxycarbonyl)phenylhydrazine to form IMD-0354.
Aplicaciones Científicas De Investigación
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and survival. Inhibition of NF-κB activation by IMD-0354 has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and alleviate autoimmune disorders.
Propiedades
Nombre del producto |
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate |
|---|---|
Fórmula molecular |
C30H27NO7 |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-[4-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C30H27NO7/c1-17(2)16-37-29(35)21-9-12-23(13-10-21)31-27(33)24-14-11-22(15-25(24)28(31)34)30(36)38-19(4)26(32)20-7-5-18(3)6-8-20/h5-15,17,19H,16H2,1-4H3 |
Clave InChI |
CHWZHXLNVFSMSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(4-bromophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304004.png)
![3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304006.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304007.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{4-ethoxy-2-nitrophenyl}acetamide](/img/structure/B304008.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B304012.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B304013.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304014.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B304016.png)
![Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304017.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B304018.png)


![N-{4-[3-(4-{4-nitrophenyl}-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B304025.png)
